Pyridine, 2-bromo-, hydrochloride

Nucleophilic Substitution SRN1 Mechanism Halopyridine Reactivity

Pyridine, 2-bromo-, hydrochloride is a salt of 2-bromopyridine (free base) and is primarily used as a reactive building block in organic synthesis. Its utility stems from the bromine atom at the 2-position, which allows for participation in a wide range of palladium-catalyzed cross-coupling reactions to construct complex heterocyclic systems.

Molecular Formula C5H5BrClN
Molecular Weight 194.46 g/mol
CAS No. 65520-10-7
Cat. No. B3277166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine, 2-bromo-, hydrochloride
CAS65520-10-7
Molecular FormulaC5H5BrClN
Molecular Weight194.46 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)Br.Cl
InChIInChI=1S/C5H4BrN.ClH/c6-5-3-1-2-4-7-5;/h1-4H;1H
InChIKeyYDMNXSKZQGQBIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromopyridine Hydrochloride (CAS 65520-10-7): A Salt Form Intermediate for Heterocyclic Synthesis


Pyridine, 2-bromo-, hydrochloride is a salt of 2-bromopyridine (free base) and is primarily used as a reactive building block in organic synthesis. Its utility stems from the bromine atom at the 2-position, which allows for participation in a wide range of palladium-catalyzed cross-coupling reactions to construct complex heterocyclic systems [1]. As a halopyridine, its reactivity in nucleophilic substitution reactions is well-documented relative to other halogenated analogs [2].

Why Replacing 2-Bromopyridine Hydrochloride with the Free Base or Other Halides Can Jeopardize Process Reproducibility


Scientific and industrial users cannot simply interchange 2-bromopyridine free base with its hydrochloride salt or with other halogenated pyridine analogs without risking significant impacts on reaction outcomes and process robustness. The salt form is often selected for specific handling advantages, such as improved stability or solubility, which directly affect reaction consistency and scale-up potential. Furthermore, the choice of halogen (Br vs. Cl, I) is a critical variable in reaction design, as it dictates the reactivity pathway and the achievable yield. While class-level inferences can be drawn from the extensive literature on 2-bromopyridine [1], it is crucial to note that **there is a lack of published, high-strength, quantitative, head-to-head comparison data** for the hydrochloride salt (CAS 65520-10-7) itself against its free base or other halides under identical experimental conditions. Therefore, direct performance extrapolation requires careful case-by-case validation.

Quantitative Performance Benchmarking: Where 2-Bromopyridine Hydrochloride Shows Differentiation


Reactivity Advantage Over 2-Chloropyridine in SRN1-Type Nucleophilic Substitutions

In studies on the reaction of 2-halopyridines with benzenethiolate anion, 2-bromopyridine exhibits a reactivity that is several orders of magnitude greater than 2-chloropyridine. The observed relative order of reactivity was: 2-iodopyridine ∼ 2-bromopyridine ≫ 2-chloropyridine ∼ 2-fluoropyridine [1]. This indicates that 2-bromopyridine is a far superior substrate for these reactions compared to its chloro- counterpart.

Nucleophilic Substitution SRN1 Mechanism Halopyridine Reactivity

Kinetic Advantage in Halogen Exchange: Faster Conversion to 2-Fluoropyridine

In the synthesis of 2-fluoropyridine via halogen exchange with potassium fluoride, 2-bromopyridine achieves a comparable yield to 2-chloropyridine but in a significantly shorter reaction time. A 50% yield was obtained from 2-bromopyridine after only seven days of heating, whereas 2-chloropyridine required twenty-one days to achieve a similar result [1]. This demonstrates a three-fold kinetic advantage for the bromo-derivative.

Halogen Exchange Nucleophilic Fluorination Reaction Kinetics

Enhanced Regioselectivity in Deprotonative Metalation for Late-Stage Functionalization

In contrast to typical lithiation protocols, the use of an amidozincate base on 2-bromopyridine results in complete regioselectivity for deprotonation at the C6 position. This provides exclusive access to the 6-TMS derivative in 65% yield . This is a distinct advantage over more common lithium amide bases, which can show poor regiocontrol in similar reactions on pyridine substrates.

Deprotonative Metalation Regioselectivity C-H Functionalization

Validated Applications: Where Pyridine, 2-bromo-, hydrochloride (CAS 65520-10-7) Provides a Clear Advantage


Synthesis of 2-Arylpyridines via Palladium-Catalyzed C-H Bond Arylation

This compound serves as a key building block for synthesizing 2-arylpyridines via phosphine-free, palladium-catalyzed C-H bond arylation. The reactivity of 2-bromopyridine in this context is strongly influenced by the C6 substituent, allowing for the creation of a broad library of heteroarylated pyridines [1]. This method offers a more straightforward and environmentally benign alternative to traditional Suzuki couplings, which require pre-functionalized coupling partners.

Preparation of 2-Methylaminopyridine Amides (MAPA) and 2-Aminopyridines via Goldberg Reaction

2-Bromopyridine is an economical starting material for synthesizing N-methyl-N-(2-pyridyl)formamide (MAPF), also known as the Comins-Meyers reagent, and related 2-alkyl(aryl)aminopyridines. A practical, large-scale conversion using the catalytic Goldberg reaction has been developed, providing a cost-effective route to these valuable synthetic intermediates [2].

Synthesis of Unsymmetrical Arylpyridine Ketones via Carbonylative Suzuki Coupling

2-Bromopyridine is a preferred substrate in the carbonylative Suzuki cross-coupling reaction with various arylboronic acids. This method, which utilizes in situ generated palladium/N-heterocyclic carbene catalysts, provides efficient access to unsymmetrical arylpyridine ketones, an important class of compounds with potential biological activity [3].

Quality Control Method for Differentiating Positional Isomers

A patented analytical method utilizes reversed-phase liquid chromatography to effectively separate and quantify 2-bromopyridine from its 3- and 4-isomers. This rapid and convenient method is a significant improvement over traditional normal-phase techniques, providing a robust tool for ensuring the purity and identity of the material in pharmaceutical or industrial settings [4].

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